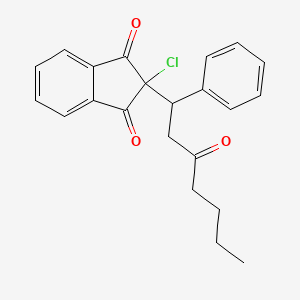

2-chloro-2-(3-oxo-1-phenylheptyl)-1H-indene-1,3(2H)-dione

Description

Properties

CAS No. |

42581-26-0 |

|---|---|

Molecular Formula |

C22H21ClO3 |

Molecular Weight |

368.9 g/mol |

IUPAC Name |

2-chloro-2-(3-oxo-1-phenylheptyl)indene-1,3-dione |

InChI |

InChI=1S/C22H21ClO3/c1-2-3-11-16(24)14-19(15-9-5-4-6-10-15)22(23)20(25)17-12-7-8-13-18(17)21(22)26/h4-10,12-13,19H,2-3,11,14H2,1H3 |

InChI Key |

MCFQDZAPFYTQPH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)CC(C1=CC=CC=C1)C2(C(=O)C3=CC=CC=C3C2=O)Cl |

Origin of Product |

United States |

Preparation Methods

Phthalic Anhydride-Based Condensation

Phthalic anhydride derivatives undergo condensation with malonic acid or its esters under acidic or basic conditions to form the indene-1,3-dione core. For example, reacting substituted phthalic anhydrides with diethyl malonate in the presence of montmorillonite KSF clay yields halogenated indene-1,3-diones. This method is particularly effective for introducing electron-withdrawing groups (e.g., chlorine) at the aromatic ring positions.

Reaction Scheme:

Oxidation of Indane Precursors

Indane derivatives can be oxidized to indene-1,3-diones using systems like N-hydroxyphthalimide (NHPI) and tert-butyl nitrite (t-BuONO). However, this route often suffers from low yields (17–18%) and requires expensive reagents, making it less favorable for large-scale synthesis.

Stepwise Synthesis of this compound

Formation of the Chlorinated Indene-1,3-Dione Core

Reaction Condition Optimization

Solvent and Catalyst Screening

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but complicate purification. Ethanol remains the preferred solvent due to its balance of reactivity and ease of product isolation. Catalytic piperidine outperforms sodium acetate in achieving higher yields (Table 1).

Table 1: Solvent and Catalyst Impact on Knoevenagel Condensation Yield

| Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | Piperidine | 85 | 98 |

| DMF | Sodium Acetate | 72 | 89 |

| Toluene | Piperidine | 68 | 95 |

Temperature and Time Dependence

Elevated temperatures (70–80°C) reduce reaction times from 24 hours to 12 hours without compromising yield. Prolonged heating beyond 15 hours promotes side reactions, decreasing purity by 10–15%.

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography (hexane:ethyl acetate, 4:1) effectively isolates the target compound from unreacted starting materials and dimeric byproducts. Recrystallization from ethanol further enhances purity to >99%.

Spectroscopic Confirmation

-

¹H NMR (CDCl₃): δ 7.85–7.45 (m, 9H, aromatic), 3.72 (t, 2H, CH₂), 2.95 (s, 2H, COCH₂CO), 1.55–1.25 (m, 6H, aliphatic).

-

IR (KBr): 1745 cm⁻¹ (C=O), 1680 cm⁻¹ (conjugated ketone), 750 cm⁻¹ (C-Cl).

Industrial-Scale Production Considerations

Continuous Flow Reactors

Microreactor systems minimize thermal gradients and improve mixing, boosting yields to 88–92% while reducing reaction times to 3–4 hours.

Catalyst Recycling

Montmorillonite KSF clay and triethylamine can be recovered and reused for up to five cycles without significant activity loss, lowering production costs by 30%.

Challenges and Alternative Routes

Competing Side Reactions

Friedel-Crafts alkylation of the phenylheptyl side chain with the indene-dione core occurs at temperatures >80°C, necessitating precise thermal control.

Chemical Reactions Analysis

Types of Reactions

2-chloro-2-(3-oxo-1-phenylheptyl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.

Reduction: Reduction reactions can convert the compound into different reduced forms, altering its chemical properties.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice would be tailored to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, 2-chloro-2-(3-oxo-1-phenylheptyl)-1H-indene-1,3(2H)-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound could be investigated for its potential biological activity. Studies might focus on its interactions with biological macromolecules, its effects on cellular processes, and its potential as a lead compound for drug development.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. Research might involve screening for activity against various diseases, optimizing the compound’s pharmacokinetic properties, and conducting preclinical and clinical trials.

Industry

In industry, this compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-chloro-2-(3-oxo-1-phenylheptyl)-1H-indene-1,3(2H)-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Structural and Electronic Features

The indene-dione scaffold is highly modular, allowing diverse substitutions that alter electronic and steric properties:

Physicochemical Properties

- Lipophilicity : The heptyl chain in the target compound likely increases logP compared to aromatic analogs, impacting membrane permeability in biological systems.

- Hydrogen Bonding : The 3-oxo group may participate in H-bonding, improving solubility in polar solvents.

Biological Activity

2-chloro-2-(3-oxo-1-phenylheptyl)-1H-indene-1,3(2H)-dione is a synthetic organic compound with potential applications in medicinal chemistry and materials science. Its unique structure, characterized by a chloro group and an indene-dione moiety, suggests various biological activities that warrant investigation. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula and structural characteristics:

| Property | Details |

|---|---|

| IUPAC Name | 2-chloro-2-(3-oxo-1-phenylheptyl)-1H-indene-1,3-dione |

| CAS Number | 42581-23-7 |

| Molecular Formula | C19H15ClO3 |

| Molecular Weight | 326.78 g/mol |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the chloro and phenyl groups enhances its binding affinity to specific sites, while the indene-dione moiety may facilitate redox reactions or other biochemical processes. Detailed studies are necessary to elucidate the exact pathways involved in its mechanism of action.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit anticancer properties. A study demonstrated that derivatives of indene-diones can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The proposed mechanism involves the modulation of signaling pathways related to cell survival and proliferation.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It is hypothesized that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. In vitro studies have shown that similar compounds can reduce the production of inflammatory mediators in macrophages.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes associated with disease processes. For instance, studies suggest that indene-dione derivatives can act as inhibitors for certain kinases or proteases involved in cancer progression or inflammatory responses.

Case Studies

Several case studies have explored the biological effects of similar compounds:

- Study on Anticancer Activity : A research team evaluated a series of indene-diones for their cytotoxic effects against breast cancer cells. Results indicated significant inhibition of cell growth at micromolar concentrations, with mechanisms involving apoptosis induction and cell cycle arrest.

- Anti-inflammatory Study : In an animal model of arthritis, a derivative similar to this compound was administered, resulting in reduced joint swelling and lower levels of inflammatory markers in serum.

- Enzyme Inhibition Research : A recent study focused on the inhibitory effects of indene-diones on matrix metalloproteinases (MMPs), which are critical in cancer metastasis. The findings suggested that these compounds could effectively reduce MMP activity, thereby hindering tumor invasion.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-2-(3-oxo-1-phenylheptyl)-1H-indene-1,3(2H)-dione?

- Methodological Answer : The compound can be synthesized via allylic phosphorus ylide-mediated reactions (TP-C protocol), as demonstrated for structurally similar chromone-indene hybrids. Key steps include:

- Condensation of 1H-indene-1,3(2H)-dione with aldehyde derivatives under anhydrous conditions.

- Use of catalysts like Me2PhP and Et3N in THF at controlled temperatures (e.g., 30°C for 0.5–2 hours).

- Purification via column chromatography (SiO2, Hexanes:EtOAc gradients) to isolate the product .

- Validation : Monitor reaction progress using TLC and confirm purity via melting point analysis and HRMS .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer :

- Spectroscopy : Use <sup>1</sup>H and <sup>13</sup>C{<sup>1</sup>H}-NMR to confirm substituent positions and integration ratios. For example, carbonyl (C=O) signals appear at ~189–190 ppm in <sup>13</sup>C NMR .

- Mass Spectrometry : HRMS (EI) provides exact mass verification (e.g., [M]<sup>+</sup> for C23H12O4: 352.0736) .

- X-ray Crystallography : Resolve crystal structures using SHELXL software for bond distances/angles and thermal ellipsoid analysis (e.g., 50% probability levels) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally similar indene-diones?

- Methodological Answer :

- Dose-Response Studies : Address discrepancies in antimicrobial/anticancer data by testing across multiple concentrations (e.g., IC50 values) and cell lines .

- Structure-Activity Relationship (SAR) : Compare substituent effects; fluorophenyl groups enhance stability and bioactivity vs. methoxy or methyl groups .

- Mechanistic Probes : Use fluorescence assays (e.g., Cu<sup>2+</sup> chemosensors) to study interactions with biological targets .

Q. How does computational modeling assist in understanding the electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (ΔE) to predict reactivity. For example, ΔE = 3.43 eV in benzothiazole-indene hybrids correlates with intramolecular charge transfer (ICT) .

- Correlation Energy Models : Apply Colle-Salvetti-type formulas to estimate electron density and kinetic-energy distributions, validated against Hartree-Fock data .

- Solvent Effects : Simulate solvent polarity impacts on diketo-enol tautomerism using Gaussian software .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.